[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1 |
InChI Key |
AMFOSVYIMMVTKU-CIUDSAMLSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CO |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CO |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Induced Cyclization Approach
Key Concept: Utilizes chiral auxiliaries such as (S)-(-)-1-phenylethylamine to induce stereoselectivity in the cyclization process, leading to the desired stereochemistry in the octahydroindole ring.
- Step 1: Condensation of a chiral amino precursor with an appropriate aldehyde or ketone, employing (S)-(-)-1-phenylethylamine as a chiral auxiliary.
- Step 2: Cyclization under controlled conditions (typically 10–40°C) in nonionic polar solvents like acetonitrile, leading to diastereomerically enriched intermediates.
- Step 3: Conversion of intermediates to the corresponding amino alcohols via reduction, often using catalytic hydrogenation (e.g., palladium on carbon).
- Step 4: Functionalization of amino alcohols to introduce the methanol moiety, typically through methylation or hydroxymethylation.
- Patent US4879392A describes a process involving condensation of amino precursors with formaldehyde derivatives, followed by reduction and cyclization, yielding the octahydroindole core with high stereoselectivity.
- The process benefits from mild conditions and commercially available chiral auxiliaries, reducing the number of steps and improving overall yield.
Catalytic Hydrogenation and Reduction Pathways
Key Concept: Employs catalytic hydrogenation to reduce unsaturated intermediates and to cleave protecting groups, ultimately furnishing the amino alcohol.
- Hydrogenolysis of N-protected intermediates using palladium on carbon or palladium hydroxide in ethanol or other suitable solvents.
- Hydrolysis of ester groups to carboxylic acids or alcohols, often under acidic conditions.
- Methylation of amino groups to form the methanol derivative, either via direct methylation or hydroxymethylation.
- Patent AU2010273259B2 details hydrogenolysis steps for removing protecting groups and subsequent acid hydrolysis to yield the target amino alcohol.
- The process emphasizes mild hydrogenation conditions to preserve stereochemistry and maximize yield.
Use of Amino Acid Derivatives and Multi-Step Functionalization
Key Concept: Starting from amino acids such as serine or related derivatives, which are transformed via multi-step reactions involving halogenation, cyanide addition, and acylation.
- Halogenation of amino acids or derivatives to introduce reactive sites.
- Cyanide addition to form nitriles, which are then hydrolyzed to amines.
- Subsequent reactions with benzoyl chloride or methanesulfonyl chloride to install protective groups or functional handles.
- Final reduction and methylation steps to produce the amino alcohol with the methanol group.
- Patent CN101544593A describes a synthesis pathway starting from 3-halo-L-serine, involving condensation, cyclization, and reduction steps, culminating in the target compound.
- The approach offers high stereoselectivity and is adaptable for large-scale synthesis.
Multi-Step Synthesis with Emphasis on Stereochemistry Control
Key Concept: Combines chiral auxiliaries, catalytic methods, and functional group transformations to optimize stereochemistry and yield.
- The stereochemistry at positions 2, 3a, and 7a is meticulously controlled through chiral auxiliaries and reaction conditions.
- The overall process emphasizes reduction steps under mild conditions to prevent racemization.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indole ring system, such as ketones, aldehydes, and substituted indoles .
Scientific Research Applications
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol is a bicyclic structure featuring a saturated octahydroindole backbone with two phenyl groups attached to the alpha position and a hydroxymethyl group at the 2-position. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals, due to its unique structural properties.
Synthesis
The synthesis of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol can be achieved through various methods.
Reactivity
The chemical reactivity of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol can be explored through various synthetic pathways. It can undergo reactions typical of alcohols, such as oxidation to form ketones or aldehydes. The presence of the indole moiety allows for electrophilic aromatic substitution reactions, which can modify the phenyl groups. It can also participate in coupling reactions to form more complex structures.
Potential applications
(2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol has potential applications in:
- Development of pharmaceuticals because of its unique structural properties.
Interaction studies
Interaction studies involving (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol could focus on:
- Examining its binding affinity to various biological targets.
- Evaluating its effects on cellular signaling pathways.
- Assessing its in vivo efficacy and safety in animal models.
Structural Similarities
Several compounds share structural similarities with (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,3aR,7aR)-Octahydro-alpha-methylindole | Methyl group at alpha position | Variation in stereochemistry affects biological activity |
| (2S,3aR)-Octahydroindole | Lacks diphenyl substitution | Simpler structure may lead to different reactivity |
| (2R)-Indole-3-acetic acid | Indole core without saturation | Known plant hormone with distinct biological roles |
These comparisons highlight the unique aspects of (2S,3aS,7aS)-Octahydro-alpha,alpha-diphenyl-1H-indole-2-methanol, particularly its saturated nature and dual phenyl substitutions that may enhance its pharmacological profile compared to simpler analogs.
Mechanism of Action
The mechanism of action of [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Variations
(a) [(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid (Oic)
- Structure: Carboxylic acid substituent at the 2-position instead of methanol.
- Applications : Key intermediate in ACE inhibitors like perindopril and trandolapril .
- Comparison: The carboxylic acid group enables peptide bond formation, making Oic a critical building block in antihypertensive drugs. The methanol group in the target compound limits direct peptide coupling but allows derivatization via phosphorylation or esterification . Both share the (2S,3aS,7aS) configuration, ensuring rigidity and stereochemical compatibility in drug design.
(b) [(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid (Trandolapril Intermediate)
- Structure : Differs in stereochemistry at the 3a position (R-configuration vs. S).
- Applications : Midbody in trandolapril synthesis .
- Comparison :
(c) [(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester
- Structure : Benzyl ester-protected carboxylic acid at the 2-position.
- Applications : Intermediate in perindopril synthesis .
- Comparison: The ester group improves solubility in organic solvents compared to the target compound’s polar methanol group. Both compounds are used in multi-step syntheses but diverge in downstream applications (antimicrobial vs. cardiovascular) .
Biological Activity
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol, also known as octahydroindole methanol, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H13NO
- CAS Number : 2219353-51-0
- Molecular Weight : 155.21 g/mol
1. Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. A study demonstrated that derivatives of indole compounds can effectively reduce pain responses in various animal models. The mechanism appears to involve modulation of opioid receptors and inhibition of pro-inflammatory mediators .
2. Antioxidant Activity
The antioxidant potential of octahydroindole derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that these compounds can scavenge free radicals effectively, suggesting a protective role against oxidative stress-related damage .
3. Anticancer Properties
Recent investigations into the growth inhibition properties of octahydroindole derivatives have shown promising results against cancer cell lines. For instance, specific derivatives demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity is crucial for developing targeted cancer therapies .
Case Study 1: Analgesic Mechanism
A study investigating the analgesic mechanism of octahydroindole derivatives found that they significantly reduced pain in animal models through central pathways involving opioid receptors. The use of naloxone confirmed the involvement of these receptors in mediating the antinociceptive effects .
Case Study 2: Antioxidant Activity Assessment
In a comparative study assessing the antioxidant capacities of various indole derivatives, this compound showed IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol?
- Methodological Answer : The synthesis often involves coupling reactions using reagents like 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene, with triethylamine as a base. For example, esterification of octahydroindole derivatives with protected amino acids (e.g., N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine) is performed at 5–40°C to optimize yield and stereochemical integrity .
Q. Which spectroscopic and analytical methods are optimal for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants (e.g., H and C NMR) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, critical for validating stereochemical assignments .
Q. How can researchers assess the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer : The hydroxymethyl group can undergo oxidation (e.g., with KMnO₄) to form carboxylic acids or participate in nucleophilic substitutions. Controlled reactions in ethanol or dichloromethane at 0–25°C are recommended to avoid over-oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution methods are employed. For instance, enzymatic hydrolysis of racemic esters with lipases selectively yields the desired (2S,3aS,7aS)-enantiomer .
Q. What strategies resolve contradictions in reactivity data due to stereochemical factors?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict steric and electronic effects. Comparative studies using diastereomers (e.g., 2R vs. 2S configurations) clarify steric hindrance impacts on reaction rates .
Q. How does this compound serve as an intermediate in ACE inhibitor synthesis (e.g., perindopril)?
- Methodological Answer : The octahydroindole core is a key scaffold for angiotensin-converting enzyme (ACE) inhibitors. Coupling with alanine derivatives via amide bonds under mild conditions (e.g., DCC/HOBT) forms the final drug structure .
Q. What methodologies are used to study interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Predicts binding modes with ACE or other enzymes .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., values) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions .
Q. How can stability under varying pH and temperature conditions be evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
